MFCD31714270
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives have been reported to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
While specific synthesis information for this compound is not available, a general method for synthesizing 1,3,4-oxadiazole derivatives involves the reaction of semicarbazides with sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature .Mecanismo De Acción
Target of Action
The compound, C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride, is a derivative of the 1,3,4-oxadiazole class . This class of compounds has been found to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacterial strains . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these bacteria that are essential for their survival and proliferation.
Mode of Action
These compounds are known to interact with their targets in bacteria, leading to inhibition of bacterial growth . The trifluoromethoxy group in the compound may enhance its interaction with the target, thereby increasing its antibacterial potency .
Biochemical Pathways
The affected biochemical pathways are likely related to essential processes in the targeted bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The compound’s interaction with its targets disrupts these processes, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of growth of the targeted bacteria, including MRSA and other Gram-positive bacterial strains . This leads to a decrease in the bacterial population, thereby helping to control the infection.
Propiedades
IUPAC Name |
[5-[3-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZLNZDFIZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.